2-[3-(trifluoromethoxy)phenyl]propanal
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Overview
Description
2-[3-(trifluoromethoxy)phenyl]propanal is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable aromatic precursor, such as 3-bromophenol, using trifluoromethyl ethers as reagents . The resulting trifluoromethoxy-substituted aromatic compound is then subjected to a series of reactions to introduce the propanal group, often involving Grignard reagents or organolithium compounds under controlled conditions .
Industrial Production Methods
Industrial production of 2-[3-(trifluoromethoxy)phenyl]propanal may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethoxy)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as alkoxides or amines under elevated temperatures.
Major Products
Oxidation: 2-[3-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[3-(trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(trifluoromethoxy)phenyl]propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]propanal is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the electronic properties of the aromatic ring, potentially affecting the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(trifluoromethoxy)phenyl]propanal
- 2-[3-(trifluoromethyl)phenyl]propanal
- 2-[3-(difluoromethoxy)phenyl]propanal
Uniqueness
2-[3-(trifluoromethoxy)phenyl]propanal is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1824288-31-4 |
---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
91 |
Origin of Product |
United States |
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